molecular formula C13H12FN5O3S B2669737 2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034560-19-3

2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Katalognummer: B2669737
CAS-Nummer: 2034560-19-3
Molekulargewicht: 337.33
InChI-Schlüssel: UWOYPSCASCPCRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a 1-methylpyrazole moiety and a fluorinated benzene sulfonamide group. This structure combines pharmacophoric elements commonly exploited in medicinal chemistry:

  • The sulfonamide group is associated with diverse biological activities, including enzyme inhibition and receptor modulation.
  • The 1,2,4-oxadiazole ring enhances metabolic stability and serves as a bioisostere for ester or amide functionalities.
  • The 1-methylpyrazole substituent may contribute to target binding through hydrogen bonding or π-π interactions.

Eigenschaften

IUPAC Name

2-fluoro-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O3S/c1-19-8-9(6-15-19)13-17-12(22-18-13)7-16-23(20,21)11-5-3-2-4-10(11)14/h2-6,8,16H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOYPSCASCPCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.

    Sulfonamide Formation: The benzenesulfonamide group is introduced by reacting a sulfonyl chloride with an amine.

    Final Coupling: The final step involves coupling the pyrazole-oxadiazole intermediate with the benzenesulfonamide derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives, oxidized forms, and reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the pyrazole and oxadiazole rings can interact with various biological targets. The benzenesulfonamide group is known for its ability to inhibit certain enzymes, such as carbonic anhydrase, by mimicking the enzyme’s natural substrate.

Vergleich Mit ähnlichen Verbindungen

a) 2-ethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

  • Key Difference : Ethyl group replaces fluorine at the benzene ring.
  • Impact : Fluorine’s electronegativity may enhance binding affinity to hydrophobic pockets compared to ethyl, which could improve metabolic stability but reduce polarity .

b) 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)propanamide (Z2194302854)

  • Key Difference : Propanamide replaces sulfonamide; pyrimidine replaces benzene.
  • The pyrimidine in Z2194302854 could enhance π-stacking interactions but reduce solubility .

Analogs with Modified Heterocyclic Cores

a) 3-((3-(4-(2-(Isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione

  • Key Difference: A morpholinoethyl-imidazolidinedione replaces the pyrazole-sulfonamide system.
  • Impact : The trifluoromethyl and isobutylsulfonyl groups may enhance lipophilicity and membrane permeability, but the larger structure could reduce bioavailability .

Data Tables

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide 1,2,4-oxadiazole Fluorophenyl sulfonamide, pyrazole Not reported Sulfonamide, oxadiazole
2-ethyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide 1,2,4-oxadiazole Ethylphenyl sulfonamide, pyrazole Not reported Sulfonamide, oxadiazole
Z2194302854 1,2,4-oxadiazole Propanamide, pyrimidine, pyrazole 342.2 Amide, pyrimidine

Research Findings and Implications

Sulfonamide vs. Amide Functionality : Sulfonamides generally exhibit higher acidity (pKa ~10) compared to amides (pKa ~15–20), which may influence solubility and target binding .

Fluorine vs. Alkyl Substituents : Fluorine’s electronegativity can enhance binding to electron-rich regions in proteins, whereas alkyl groups (e.g., ethyl) may improve lipophilicity but reduce specificity .

Synthetic Feasibility : The target compound’s synthesis pathway may parallel methods used for Z2194302854 (47% yield via coupling reactions), though the sulfonamide introduction could require additional steps .

Biologische Aktivität

The compound 2-fluoro-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide (CAS No. 2034560-19-3) is a novel derivative featuring a fluorine atom and a pyrazole moiety, which is part of a broader class of oxadiazole derivatives known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C13H12FN5O3SC_{13}H_{12}FN_{5}O_{3}S, with a molecular weight of 337.33 g/mol . Its structure includes a benzenesulfonamide group linked to an oxadiazole derivative through a methyl bridge.

PropertyValue
Molecular FormulaC₁₃H₁₂FN₅O₃S
Molecular Weight337.33 g/mol
CAS Number2034560-19-3

Biological Activity Overview

The biological activities of oxadiazole derivatives have been extensively studied, revealing a wide range of pharmacological effects including:

  • Anticancer : Compounds within this class have shown significant cytotoxicity against various cancer cell lines.
  • Antibacterial : Some derivatives exhibit potent antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : Inhibition of inflammatory pathways has been noted in several studies.

Research indicates that oxadiazole derivatives may exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : These compounds can inhibit key enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are involved in cancer progression and other diseases .
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : They may interfere with signaling pathways that regulate cell proliferation and survival.

Anticancer Activity

A study demonstrated that related oxadiazole derivatives exhibited IC50 values ranging from 0.051 μM to 92.4 μM against various cancer cell lines including HeLa (cervical), CaCo-2 (colon adenocarcinoma), and others . The specific compound's anticancer efficacy needs further investigation to establish its potential as an anticancer agent.

Antibacterial Activity

Preliminary tests indicate that similar compounds show significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported between 0.0039 mg/mL to 0.025 mg/mL . The structural features contributing to this activity include the presence of halogen substituents.

Anti-inflammatory Effects

Research into the anti-inflammatory properties highlighted that certain oxadiazole derivatives could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values from 0.051 μM to 92.4 μM
AntibacterialMIC values from 0.0039 to 0.025 mg/mL
Anti-inflammatoryReduction in inflammation markers

Q & A

Basic: What are the key considerations when designing a synthesis route for this compound?

A robust synthesis route requires multi-step optimization, focusing on:

  • Functional group compatibility : The 1,2,4-oxadiazol-5-yl and sulfonamide moieties demand orthogonal protection strategies to avoid side reactions during coupling steps .
  • Reaction conditions : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (e.g., DMF for polar intermediates) are critical for high yields .
  • Purification : Use preparative HPLC or column chromatography to isolate intermediates, ensuring >95% purity before subsequent steps .

Basic: Which analytical techniques are critical for characterizing purity and structure?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the oxadiazole and pyrazole rings, with fluorine coupling patterns (e.g., 19F NMR) verifying substitution .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (exact mass ~377.08 g/mol) and detects trace impurities .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) assess purity and stability under varying pH .

Advanced: How can researchers resolve contradictory biological activity data in sulfonamide analogs?

  • Structural benchmarking : Compare activity of fluorinated vs. non-fluorinated analogs (e.g., 4-fluoro vs. 5-chloro derivatives) to identify substituent-specific effects .
  • Assay standardization : Control variables like buffer pH, incubation time, and target protein concentration to minimize variability .
  • Meta-analysis : Use QSAR models to correlate electronic properties (e.g., Hammett constants) with activity trends across studies .

Advanced: What computational strategies predict binding affinity to biological targets?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase) or receptors, focusing on sulfonamide-Zn²+ coordination .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100+ ns to assess binding mode persistence under physiological conditions .
  • QSAR modeling : Incorporate descriptors like LogP, polar surface area, and H-bond donors to predict pharmacokinetic profiles .

Advanced: How to optimize reaction yields for introducing the 1,2,4-oxadiazole moiety?

  • Cyclization conditions : Use nitrile oxide intermediates generated in situ from hydroxamoyl chlorides under mild bases (e.g., Et3N) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate [3+2] cycloaddition between nitriles and hydroxylamine derivatives .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track nitrile oxide formation and minimize side-product formation .

Advanced: What strategies address low aqueous solubility for in vitro assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without disrupting biological activity .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the benzenesulfonamide para-position to enhance hydrophilicity .
  • Nanoparticle encapsulation : Load the compound into PEGylated liposomes to improve bioavailability in cell-based assays .

Structure-Activity Relationship (SAR): How does the 2-fluoro substituent influence target selectivity?

  • Electron-withdrawing effects : The fluorine atom enhances sulfonamide acidity, improving binding to Zn²+-containing enzymes (e.g., matrix metalloproteinases) .
  • Steric considerations : Compare activity of 2-fluoro vs. 3-fluoro analogs to map steric tolerances in hydrophobic enzyme pockets .
  • Meta-analysis : Fluorine’s impact on logD (lipophilicity) correlates with improved blood-brain barrier penetration in CNS targets .

Contradiction Analysis: How to address discrepancies in enzymatic inhibition data?

  • Purity verification : Re-test compounds with conflicting data using orthogonal methods (e.g., LC-MS vs. NMR) to rule out batch variability .
  • Target polymorphism : Screen for genetic variants (e.g., CYP450 isoforms) that alter enzyme-ligand interactions .
  • Kinetic studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible binding mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.